4-Nitro-2,1,3-benzoselenadiazole

Descripción general

Descripción

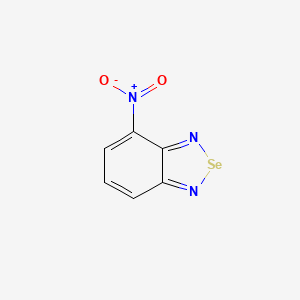

4-Nitro-2,1,3-benzoselenadiazole is an organic compound with the molecular formula C6H3N3O2Se It is a derivative of benzoselenadiazole, characterized by the presence of a nitro group at the 4-position

Métodos De Preparación

4-Nitro-2,1,3-benzoselenadiazole can be synthesized through the nitration of 2,1,3-benzoselenadiazole. The nitration process typically involves the use of a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzoselenadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution Reactions

NBSe undergoes nucleophilic aromatic substitution (NAS) at the activated C-5 and C-7 positions, facilitated by the electron-withdrawing nitro group.

Reactions with Amines

Reactions with aliphatic and cyclic amines in acetonitrile yield σ-adducts via attack at the C-5 or C-7 positions (Table 1) . Kinetic studies demonstrate a linear correlation between nucleophilicity (N) of phenoxide anions and reaction rates (log k₂), following Mayr’s electrophilicity equation :

Key parameters :

Table 1: Nucleophilicity parameters of phenoxide anions in NAS reactions

| Nucleophile (Y-substituted) | N (Mayr scale) | pKa (H₂O) |

|---|---|---|

| 4-OMe-C₆H₄O⁻ (2a) | 10.22 | 10.27 |

| 4-Me-C₆H₄O⁻ (2b) | 9.64 | 10.19 |

| C₆H₅O⁻ (2c) | 9.00 | 9.88 |

Formation of Styryl Derivatives

NBSe reacts with styryl Grignard reagents to form 5-styryl derivatives. Absorption spectra show a bathochromic shift (λₐᵦₛ = 450–470 nm) due to extended conjugation .

Palladium-Catalyzed Direct Arylation

NBSe participates in regioselective C–H bond arylation at the C-4 position under palladium catalysis (Scheme 1) .

Scheme 1: Reaction conditions and yields

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile | 4-(4-Cyanophenyl)-NBSe (28) | 57 |

| 1-Bromo-3,5-(CF₃)₂C₆H₃ | 4-(3,5-(CF₃)₂C₆H₃)-NBSe (30) | 52 |

Conditions : 1 mol% Pd(OAc)₂, 3 equiv PivOK, DMA, 150°C, 24h .

Electrophilic Reactivity and Kinetic Analysis

Brønsted analysis of σ-adduct formation reveals imbalanced transition states (Table 2) . The intrinsic reactivity (log k₀) correlates inversely with electrophilicity (E):

Table 2: Brønsted coefficients for σ-complexation

| Parameter | Value |

|---|---|

| βₙᵤc (nucleophile) | 0.60 |

| αₑₗ (electrophile) | 0.41 |

| Imbalance (I) | 0.19 |

Supramolecular Interactions and Cocrystal Formation

NBSe forms a 1:1 cocrystal with 4-nitrophenol (NP) via:

The cocrystal adopts a 2D network stabilized by these interactions (Figure 1) .

Stability and Environmental Considerations

NBSe is stable under ambient conditions but degrades under UV light or strong reducing agents. It is classified as:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4-Nitro-2,1,3-benzoselenadiazole serves as a critical intermediate in the synthesis of various heterocyclic compounds. Its nitro group enhances its electrophilic character, facilitating nucleophilic substitution reactions. For example, it can react with ethyl isocyanoacetate to produce various derivatives useful in organic synthesis .

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Reaction with isocyanoacetate | Ethyl 2,1,3-benzothiadiazolo[3,4-c]pyrrole-2-carboxylate | 33 |

| Nitration | This compound | 89 |

Biological Applications

Antimicrobial Properties

Research indicates that NBSe exhibits significant antimicrobial activity against a range of pathogenic microorganisms. Its effectiveness has been tested against various bacterial strains and fungi. The compound's ability to form covalent bonds with cellular components is believed to contribute to its biological efficacy.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Candida albicans | 18 | 100 |

Mechanism of Action

The nitro group in NBSe can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids within microbial cells. This interaction can lead to cellular damage or apoptosis in cancer cells.

Medicinal Chemistry

Potential Pharmacophore

Ongoing research explores the potential of NBSe as a pharmacophore in drug design. Its structural characteristics make it a candidate for developing new antimicrobial and anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer progression has been documented .

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism involves the formation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Material Science

Organic Semiconductors

NBSe has applications in the development of organic semiconductors due to its unique electronic properties. Research indicates that compounds like NBSe can be integrated into electronic devices for improved performance.

Fluorescent Probes

The compound's fluorescence properties make it suitable for bioimaging applications. Variations in solvent polarity significantly affect its fluorescence quantum yield, which can be utilized for sensing applications in biological systems .

Mecanismo De Acción

The precise mechanism of action of 4-Nitro-2,1,3-benzoselenadiazole is not fully understood. it is postulated that the nitro group acts as an electron-withdrawing entity, enhancing the compound’s reactivity. This increased reactivity allows the compound to form covalent bonds with other molecules, potentially disrupting biological pathways or facilitating chemical transformations .

Comparación Con Compuestos Similares

4-Nitro-2,1,3-benzoselenadiazole can be compared with other nitro-substituted heterocycles, such as:

- 4-Nitro-2,1,3-benzothiadiazole

- 4-Nitro-2,1,3-benzoxadiazole

- 4-Nitro-2,1,3-benzotriazole

These compounds share similar structural features but differ in the heteroatoms present in the ring (selenium, sulfur, oxygen, or nitrogen). The presence of selenium in this compound imparts unique chemical properties, such as higher reactivity and potential biological activity, distinguishing it from its sulfur, oxygen, and nitrogen analogs .

Actividad Biológica

4-Nitro-2,1,3-benzoselenadiazole (NBSe) is an organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer research. Its structure, characterized by a nitro group at the 4-position of the benzoselenadiazole framework, enhances its reactivity and biological efficacy. This article provides a comprehensive overview of the biological activities associated with NBSe, including its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : CHNOSe

- Molecular Weight : 204.09 g/mol

- Structure : The presence of the nitro group contributes to its electrophilic nature, making it a candidate for various biochemical interactions.

This compound's biological activity is largely attributed to its ability to form covalent bonds with cellular components. The nitro group can undergo reduction to generate reactive intermediates that interact with proteins and nucleic acids, potentially leading to cellular damage or apoptosis in cancer cells.

Target Interactions

- Electrophilicity : The nitro group acts as an electron-withdrawing entity, enhancing the compound's electrophilic nature. This allows it to participate in nucleophilic attack mechanisms within biological systems .

- Enzyme Inhibition : NBSe has shown promise in inhibiting various enzymes that play roles in cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| Candida albicans | 18 | 100 |

Anticancer Activity

Preliminary studies suggest that NBSe may have anticancer properties. It has been tested on several cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of NBSe against Staphylococcus aureus and found that it significantly inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Anticancer Research : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with NBSe led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Method A : Reaction of selenourea with nitrophenyl derivatives under acidic conditions.

- Method B : Nitration of benzoselenadiazole using concentrated nitric acid.

Propiedades

IUPAC Name |

4-nitro-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKFAFPOBCMYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400099 | |

| Record name | 4-Nitro-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20718-41-6 | |

| Record name | 4-Nitro-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2,1,3-benzoselenadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.